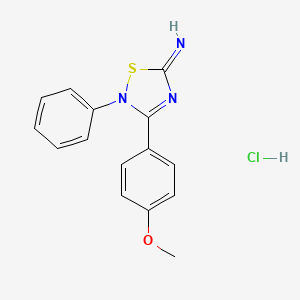
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride typically involves the condensation of 4-methoxybenzohydrazide with phenyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenyl or methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Possible use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2,5-Di(het)arylpyridines: These compounds also feature heterocyclic rings and have similar applications in chemistry and biology.
Quinoline derivatives: Known for their antimicrobial properties and used in drug development.
Uniqueness
3-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride is unique due to its specific thiadiazole ring structure, which imparts distinct chemical reactivity and biological activity. Its combination of methoxyphenyl and phenyl groups further enhances its potential for diverse applications.
Biological Activity
3-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
- Chemical Name : N-(3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)-N'-phenylbenzenecarboximidamide
- CAS Number : 302936-62-5
- Molecular Formula : C28H22N4OS
- Molecular Weight : 462.57 g/mol
Anticancer Properties
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer activities. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines, notably breast cancer cells (MCF-7 and MDA-MB-231).
- Cytotoxicity Studies :
- Cell Lines : MCF-7 (estrogen-dependent) and MDA-MB-231 (non-estrogen-dependent) breast cancer cell lines.
- Results : The compound showed significant cytotoxic effects with IC50 values indicating potent activity against these cancer cell lines. For instance, a related compound demonstrated an IC50 of 6.6 µM against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole Derivative | MCF-7 | 6.6 |
| 3-(4-Methoxyphenyl)-2-phenyl... | MDA-MB-231 | TBD |
The mechanisms underlying the anticancer activity of thiadiazole derivatives involve several pathways:
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis in cancer cells, evidenced by elevated levels of caspases (caspase 3, caspase 7) and changes in Bcl-xl and BAX protein levels .
- DNA Synthesis Inhibition : The incorporation of [^3H]-thymidine into DNA was significantly reduced in treated cells, indicating that the compound may inhibit DNA biosynthesis crucial for cancer cell proliferation .
Study on Thiadiazole Derivatives
A comprehensive study synthesized various thiadiazole derivatives and assessed their biological activities. Among these, compounds with a methoxyphenyl substituent showed enhanced cytotoxicity compared to their counterparts lacking such substituents. The study highlighted that the position of substituents on the thiadiazole ring significantly influenced biological activity .
Comparative Analysis
A comparative analysis of different thiadiazole derivatives revealed that compounds with multiple methoxy groups exhibited superior anticancer properties. For example, a derivative with two methoxy groups showed a viability rate of only 40.30% at a concentration of 100 µM against MCF-7 cells .
Properties
Molecular Formula |
C15H14ClN3OS |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5-imine;hydrochloride |
InChI |
InChI=1S/C15H13N3OS.ClH/c1-19-13-9-7-11(8-10-13)14-17-15(16)20-18(14)12-5-3-2-4-6-12;/h2-10,16H,1H3;1H |
InChI Key |
DXJBEEIZARNJPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=N)SN2C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















